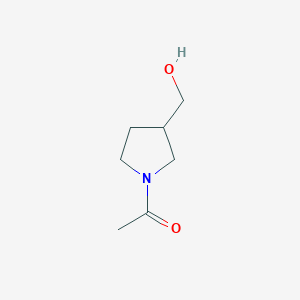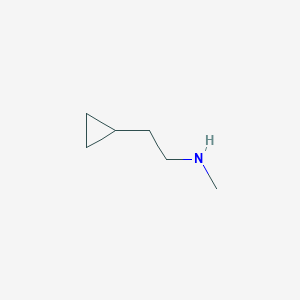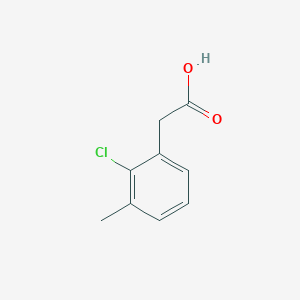
2-(2-Chloro-3-methylphenyl)acetic acid
説明
“2-(2-Chloro-3-methylphenyl)acetic acid” is a derivative of phenylacetic acid, which is a ring-substituted phenylacetic acid with auxin activity used as a plant growth regulator . The molecular formula of this compound is C9H9ClO2 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new synthesis of N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide was developed in acetic acid as a solvent using the reaction of 3-chloro-4-methylaniline, and 2-(3-nitrophenyl)-4H-benzo .
Molecular Structure Analysis
The molecular structure of “2-(2-Chloro-3-methylphenyl)acetic acid” can be represented by the InChI code: 1S/C9H9ClO2/c1-6-3-2-4-7(9(6)10)5-8(11)12/h2-4H,5H2,1H3,(H,11,12) and the corresponding InChI key is YBGVTNVOWFYDLN-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-Chloro-3-methylphenyl)acetic acid” include a molecular weight of 184.62 . It is a powder at room temperature .
科学的研究の応用
Synthesis and Anticancer Activity
2-(2-Chloro-3-methylphenyl)acetic acid is involved in the synthesis of compounds with potential anticancer activity. A study on the synthesis of 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid demonstrated its potential use in drug preparation, offering a simpler and more economical method compared to existing ones (Liu Ying-xiang, 2007).
Environmental and Biological Sample Analysis
The compound plays a role in environmental science, particularly in the trace determination of pesticides like 4-chloro-2-methylphenoxy acetic acid (MCPA) in complex matrices. Molecular Imprinted Polymer (MIP) nanoparticles coupled with High-Performance Liquid Chromatography (HPLC) have been used for sensitive and selective determination of MCPA in biological and environmental samples (F. Omidi et al., 2014).
Novel Natural Products
The compound has been involved in the isolation of new natural products from Turkish lichens. This includes the discovery of new compounds with different skeletons, contributing to the field of natural product chemistry (Suheyla Kirmizigul et al., 2003).
Chemical Reactions and Mechanisms
The compound is used in studying chemical reaction mechanisms, such as the reactions of MnIII acetate in acetic acid with various aromatic compounds. This research helps in understanding complex reaction pathways in organic chemistry (G. M. Gorter-Laroij, E. Kooyman, 1972).
Photolytic Transformation Studies
In photolytic transformation studies, derivatives of 2-(2-Chloro-3-methylphenyl)acetic acid, like diclofenac, have been analyzed. This research contributes to understanding the behavior of pharmaceutical compounds under light exposure, which is critical for drug stability and safety (L. Eriksson, Jesper Svanfelt, L. Kronberg, 2010).
Safety And Hazards
The safety information for “2-(2-Chloro-3-methylphenyl)acetic acid” indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H302, H315, H319, and H335. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
2-(2-chloro-3-methylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6-3-2-4-7(9(6)10)5-8(11)12/h2-4H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGVTNVOWFYDLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-3-methylphenyl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



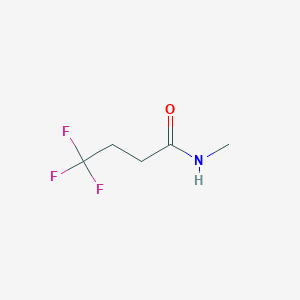
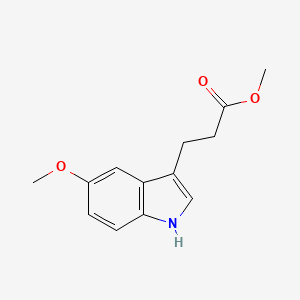
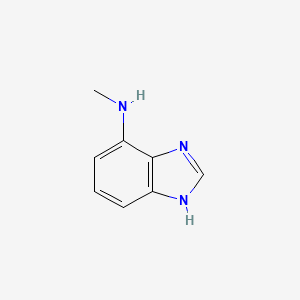
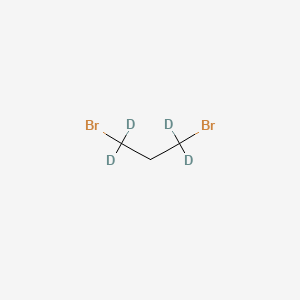
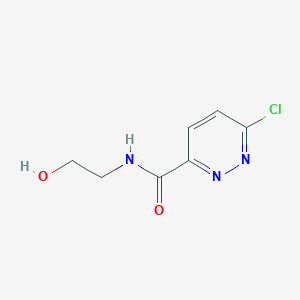
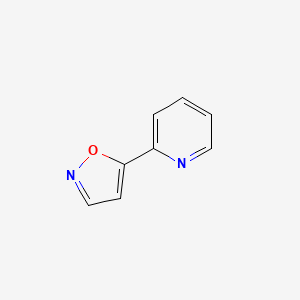
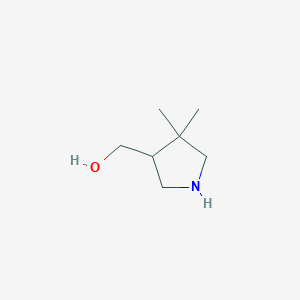
![5H-1,3-Dioxolo[4,5-f]benzimidazol-6-amine](/img/structure/B1422826.png)
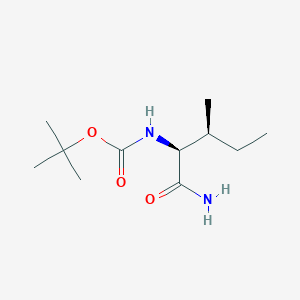
![2-Chloro-5-[(4-methoxyphenyl)methyl]-4,6-dimethylpyrimidine](/img/structure/B1422828.png)
